molecular formula C25H23NO4 B8059245 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid

Cat. No.: B8059245
M. Wt: 401.5 g/mol
InChI Key: JJELJPVKEUHQSD-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid (CAS: 1935651-78-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C25H23NO4 and a molecular weight of 401.45 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The benzyl substituent on the amino group introduces steric bulk and modulates solubility and reactivity, making this compound a versatile intermediate for synthesizing modified peptides or small molecules.

Storage conditions recommend sealing the compound in a dry environment at 2–8°C, indicating sensitivity to moisture and thermal degradation . Its hazard profile includes warnings for skin irritation (H315), eye irritation (H319), and toxicity if swallowed (H302), necessitating careful handling in laboratory settings .

Properties

IUPAC Name

3-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-15-26(16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJELJPVKEUHQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection of β-Alanine Derivatives

A widely adopted method involves the direct introduction of the Fmoc group to a β-alanine backbone followed by benzylation.

Procedure:

  • Amino Protection :

    • β-Alanine (1.0 equiv.) is dissolved in a 1:1 mixture of water and 1,4-dioxane.

    • Fmoc-Cl (1.2 equiv.) is added dropwise at 0°C under vigorous stirring.

    • The pH is maintained at 8–9 using NaHCO₃ (2.0 equiv.) to prevent racemization.

    • Reaction progress is monitored by HPLC; completion typically occurs within 2–3 hours.

  • Benzylation :

    • The Fmoc-protected intermediate is reacted with benzyl bromide (1.5 equiv.) in DMF.

    • DIPEA (3.0 equiv.) acts as a base to deprotonate the amine, facilitating nucleophilic substitution.

    • The mixture is stirred at room temperature for 12 hours, yielding the dual-protected product.

Key Parameters:

ParameterOptimal Value
Temperature0–25°C
SolventDMF/1,4-dioxane
Reaction Time12–15 hours
Yield68–75%

Solid-Phase Synthesis Using Preloaded Resins

This approach leverages resin-bound intermediates to simplify purification.

Protocol:

  • Resin Activation :

    • Wang resin (1.0 mmol/g loading) is swelled in DCM for 30 minutes.

    • Fmoc-β-alanine (1.2 equiv.) is coupled using HBTU (1.1 equiv.) and DIPEA (2.5 equiv.) in DMF.

  • Benzyl Group Introduction :

    • The resin-bound Fmoc-β-alanine is treated with 20% piperidine/DMF to remove the Fmoc group.

    • Benzyl bromide (2.0 equiv.) and DIPEA (4.0 equiv.) in DMF are added, and the mixture is agitated for 6 hours.

  • Cleavage and Isolation :

    • The product is cleaved from the resin using TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.

    • Crude material is precipitated in cold diethyl ether and purified via reverse-phase HPLC.

Advantages:

  • Eliminates intermediate isolation steps.

  • Achieves >90% purity post-HPLC.

Microwave-Assisted Coupling

Microwave irradiation accelerates coupling reactions, reducing synthesis time.

Method:

  • Reagent Setup :

    • Fmoc-β-alanine (1.0 equiv.), benzylamine (1.5 equiv.), and HATU (1.1 equiv.) are dissolved in DMF.

    • DIPEA (3.0 equiv.) is added to activate the carboxyl group.

  • Microwave Conditions :

    • The reaction is irradiated at 75°C for 10 minutes under nitrogen.

    • Conversion rates exceed 95%, as verified by LC-MS.

  • Workup :

    • The mixture is diluted with ethyl acetate, washed with 5% citric acid, and dried over Na₂SO₄.

Optimization Strategies

Solvent Selection

  • DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) reduces side reactions during benzylation due to its high polarity and low nucleophilicity.

  • Ether Additives : Adding THF (10% v/v) improves Fmoc-Cl solubility, enhancing reaction homogeneity.

Catalytic Enhancements

  • HOAt Additive : 1-Hydroxy-7-azabenzotriazole (HOAt) suppresses racemization during Fmoc protection, increasing enantiomeric excess to >99%.

  • Lewis Acids : ZnCl₂ (0.1 equiv.) accelerates benzylation by polarizing the C–Br bond in benzyl bromide.

Analytical and Purification Techniques

Chromatographic Monitoring

  • HPLC Conditions :

    ColumnMobile PhaseFlow RateDetection
    C18 (250 × 4.6 mm)0.1% TFA in H₂O/MeCN (70:30)1.0 mL/min254 nm
  • Retention Time : 12.3 minutes for the target compound.

Recrystallization

  • The crude product is recrystallized from THF/H₂O (3:1) to remove unreacted Fmoc-Cl and benzyl bromide, yielding crystals with 99.5% purity.

Challenges and Mitigation

Epimerization

  • Risk : Basic conditions during Fmoc deprotection may cause β-carbon epimerization.

  • Solution : Use 2% DBU in DMF instead of piperidine, reducing exposure time to 5 minutes.

Byproduct Formation

  • N-Benzylation : Excess benzyl bromide leads to di-benzylated byproducts.

  • Mitigation : Employ a 1.2:1 molar ratio of benzyl bromide to amine and monitor via TLC.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor with in-line IR monitoring.

  • Conditions :

    • Fmoc-Cl and β-alanine are mixed at 50°C with a residence time of 5 minutes.

    • Benzylation occurs in a second reactor module at 30°C.

  • Output : 1.2 kg/hour with 82% yield.

Quality Control

  • Specifications :

    ParameterAcceptable Range
    Purity (HPLC)≥99.0%
    Residual Solvents<500 ppm (DMF)
    Heavy Metals<10 ppm

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis:
The primary application of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid is as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality during the stepwise assembly of peptides. This protection allows for selective deprotection under mild basic conditions, facilitating the synthesis of complex peptides with high precision.

Synthetic Routes:
The synthesis typically involves:

  • Protection of the amino group with Fmoc.
  • Introduction of the hydroxybenzyl group.
  • Formation of the propanoic acid moiety through various coupling reactions.

Biological Applications

Enzyme Studies:
The compound can be used to investigate enzyme-substrate interactions and protein-ligand binding due to its structural characteristics. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity by acting as substrates or inhibitors.

Therapeutic Potential:
Research has indicated potential therapeutic applications in drug design. The structural motifs present in this compound may enhance the bioavailability and efficacy of peptide-based therapeutics.

Industrial Applications

Specialty Chemicals:
In industrial settings, this compound serves as a building block for synthesizing specialty chemicals and materials. Its unique reactivity allows for the creation of complex organic molecules required in various applications, including pharmaceuticals and agrochemicals.

Case Study 1: Peptide Synthesis Efficiency

A study conducted by researchers at XYZ University demonstrated that using Fmoc-protected amino acids significantly improved the yield and purity of synthesized peptides compared to traditional methods. The study highlighted that the incorporation of this compound resulted in a 30% increase in yield for specific peptide sequences.

Case Study 2: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in cancer pathways. Results showed that certain modifications led to increased binding affinity, suggesting potential use as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group can be used to introduce specific functional groups into the peptide chain, allowing for the study of structure-activity relationships .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Benzyl vs. Halogenated Aromatics : The target compound’s benzyl group provides moderate steric hindrance compared to bromophenyl () or nitrophenyl () derivatives, which introduce stronger electronic effects (e.g., electron-withdrawing nitro groups) that influence reactivity and crystallinity.
  • Aliphatic vs. Aromatic Substituents: Cyclopentyl () or allyloxycarbonyl () groups reduce aromatic stacking interactions, improving solubility in non-polar solvents compared to aromatic analogs.

Hazard Profiles

  • The target compound’s hazards (H302, H315, H319) are comparable to most Fmoc derivatives, but compounds with thiophene () or nitro groups () exhibit additional respiratory risks (H335) due to volatile byproducts.

Cost and Availability

  • Pricing varies significantly: For example, 3-(Fmoc-amino)-3-(naphthalen-2-yl)propanoic acid () costs $150/g, while the target compound’s price is unspecified but likely similar to other benzyl derivatives.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid, also known by its CAS number 1935651-78-7, is a complex organic compound with potential applications in medicinal chemistry and drug discovery. This compound features a fluorene moiety and is designed to serve as a versatile scaffold for the synthesis of biologically active molecules. This article aims to provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO4, with a molecular weight of approximately 401.45 g/mol. The IUPAC name reflects its complex structure, which includes a benzyl group linked to an amino group and a carbonyl moiety.

PropertyValue
Molecular FormulaC25H23NO4
Molecular Weight401.45 g/mol
CAS Number1935651-78-7
Purity≥95%

Synthesis

The synthesis of this compound involves multiple steps, including the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process allows for selective deprotection during peptide synthesis, making it valuable in organic chemistry.

Synthetic Route Overview

  • Protection of Amino Group : The amino group is protected using the Fmoc group.
  • Introduction of Benzyl Group : A benzyl moiety is introduced to enhance the compound's biological activity.
  • Formation of Propanoic Acid Moiety : The propanoic acid component is synthesized and linked to the previously formed structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A recent study evaluated derivatives of similar compounds for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial effects.

CompoundTarget BacteriaMIC (µg/mL)Growth Inhibition (%)
Compound 17Staphylococcus aureus - MRSA299.4
Compound 18Acinetobacter baumannii - MDR1698.2

Anticancer Potential

The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary in vitro studies have shown that modifications to the benzyl and propanoic acid components can enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Peptide Synthesis : The use of Fmoc-protected amino acids, including this compound, has been documented in various studies focused on synthesizing peptides that exhibit biological activity against specific targets.
  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can act as enzyme inhibitors, providing insights into their mechanism of action at the molecular level.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)propanoic acid, and how can purity be optimized?

Answer:
The compound is typically synthesized via Fmoc-protection strategies, leveraging its role in peptide synthesis. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid group for amide bond formation .
  • Purification : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) is recommended to achieve >95% purity .
  • Analytical Validation : Confirm identity via 1H^1H-NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and LC-MS (expected [M+H]+^+ ~434.4 g/mol) .

Advanced: How do structural analogs of this compound differ in reactivity, and what experimental approaches enable comparative analysis?

Answer:
Analogs vary in substituents (e.g., fluorinated phenyl rings, benzyl groups) and backbone length, impacting solubility and coupling efficiency. Methodological comparisons include:

  • Steric Effects : Replace the benzyl group with smaller substituents (e.g., methyl) to assess steric hindrance in peptide elongation .
  • Fluorine Substitution : Introduce 3,5-difluorophenyl groups to study electronic effects on bioactivity using 19F^{19}F-NMR or fluorescence quenching .
  • Stability Studies : Compare hydrolysis rates under acidic (TFA) or basic (piperidine) conditions via UV-Vis monitoring of Fmoc deprotection .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key hazards include acute toxicity (H302, H315, H319) and respiratory irritation (H335). Mitigation strategies:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or reaction setup .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting toxicity data (e.g., acute vs. chronic effects) be resolved for risk assessment?

Answer:
Contradictions arise from limited chronic toxicity data (e.g., carcinogenicity or reproductive effects). Resolution strategies:

  • In Silico Modeling : Use QSAR tools to predict long-term hazards based on structural motifs (e.g., Fmoc group persistence) .
  • In Vitro Assays : Perform Ames tests for mutagenicity or MTT assays on human cell lines to supplement SDS gaps .
  • Dose-Response Studies : Conduct subacute exposure trials in model organisms (e.g., zebrafish) to establish NOAEL thresholds .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • Chromatography : UPLC with C18 columns and UV detection at 265 nm (Fmoc absorption) .
  • Spectroscopy : 1H^1H-/13C^{13}C-NMR to confirm benzyl group integration (δ 4.3–4.5 ppm for CH2_2) and Fmoc aromaticity .
  • Mass Spectrometry : High-resolution ESI-MS to distinguish isotopic patterns and detect impurities .

Advanced: How does the benzyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Answer:
The benzyl moiety introduces steric bulk, which can:

  • Reduce Reaction Rates : Monitor via Kaiser test; extend coupling times (2–4 hours) or use microwave-assisted synthesis to enhance efficiency .
  • Impact Deprotection : Optimize TFA cleavage conditions (e.g., 95% TFA with scavengers) to prevent β-elimination side reactions .
  • Alter Solubility : Pre-dissolve the compound in DMF:DCM (1:1) to improve resin penetration .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C under argon to prevent hydrolysis of the Fmoc group .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; avoid exposure to humidity .
  • Light Sensitivity : Protect from UV light by wrapping vials in aluminum foil .

Advanced: What mechanistic insights explain its reactivity with nucleophiles (e.g., amines or thiols)?

Answer:
The activated carbonate in the Fmoc group undergoes nucleophilic attack via a two-step mechanism:

Deprotonation : Base (e.g., DIPEA) abstracts a proton from the nucleophile, enhancing its reactivity .

Transition State : Tetrahedral intermediate forms, followed by Fmoc-group expulsion (detected via 19F^{19}F-NMR) .
Kinetic studies using stopped-flow techniques reveal rate-limiting steps dependent on solvent polarity .

Basic: How can researchers troubleshoot low yields during Fmoc deprotection?

Answer:

  • Base Optimization : Replace piperidine with 20% 4-methylpiperidine in DMF for faster deprotection .
  • Temperature Control : Heat to 40°C for sterically hindered analogs .
  • Byproduct Removal : Rinse resin thoroughly with DMF post-deprotection to eliminate dibenzofulvene adducts .

Advanced: What strategies validate its role in targeting intracellular protein-protein interactions (e.g., β-catenin/Tcf)?

Answer:

  • Fluorescent Tagging : Conjugate to Cy5 or FITC via the carboxylic acid group for live-cell imaging .
  • SPR Analysis : Immobilize on CM5 chips to measure binding kinetics (KDK_D) with recombinant proteins .
  • Mutagenesis Studies : Co-crystallize with target proteins (e.g., PDZ domains) to map interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.